

A Comparative Analysis of p300/CBP Inhibitors: Unveiling the Efficacy of CCS1477

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Compound of Interest

Compound Name: RO4988546

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An important note on the scope of this guide: This document provides a detailed comparative analysis of the efficacy and mechanisms of action of two targeted therapeutic agents, **RO4988546** and CCS1477. However, extensive searches for publicly available scientific literature and clinical trial data yielded no specific information on the efficacy or mechanism of action for **RO4988546**. Therefore, this guide will focus on a comprehensive overview of CCS1477, also known as inobrodib, providing available preclinical and clinical data, detailed experimental methodologies, and pathway diagrams to support its evaluation by researchers, scientists, and drug development professionals.

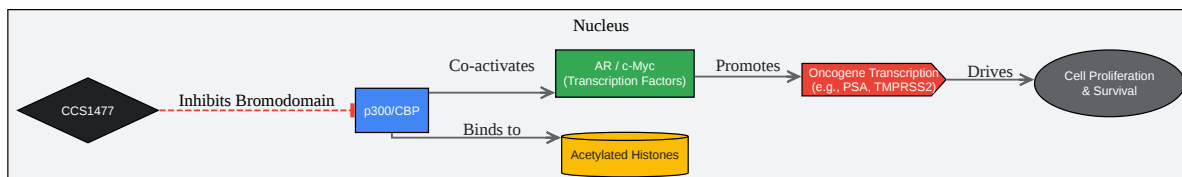
CCS1477 (Inobrodib): A Potent and Selective p300/CBP Bromodomain Inhibitor

CCS1477 is an orally bioavailable small molecule that functions as a potent and selective inhibitor of the bromodomains of the homologous histone acetyltransferases p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP).[1] These proteins are crucial transcriptional co-activators involved in a multitude of cellular processes, and their dysregulation is implicated in the progression and therapeutic resistance of various cancers.[2]

Mechanism of Action

CCS1477 exerts its anti-tumor effects by binding to the bromodomains of p300 and CBP, which prevents these proteins from recognizing and binding to acetylated lysine residues on histones and other proteins. This disruption of p300/CBP function leads to the downregulation of key

oncogenic transcription factors, including the androgen receptor (AR) and its splice variants, as well as c-Myc.[3][4] The subsequent decrease in the expression of AR- and c-Myc-regulated genes inhibits cancer cell proliferation and survival.[4]



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Figure 1: Mechanism of action of CCS1477 in inhibiting cancer cell proliferation.

Efficacy of CCS1477

The efficacy of CCS1477 has been evaluated in a range of preclinical models, demonstrating significant anti-tumor activity in prostate cancer and hematological malignancies.

Preclinical In Vitro Efficacy

CCS1477 has shown potent anti-proliferative activity across various cancer cell lines, particularly those dependent on androgen receptor signaling.

Cell Line	Cancer Type	IC50 (nM)
22Rv1	Castration-Resistant Prostate Cancer	96
VCaP	Castration-Resistant Prostate Cancer	49
LNCaP	Hormone-Sensitive Prostate Cancer	230
MOLM-16	Acute Myeloid Leukemia	-
MV-4-11	Acute Myeloid Leukemia	-
OPM-2	Multiple Myeloma	-

Table 1: In Vitro Anti-proliferative Activity of CCS1477 in Various Cancer Cell Lines.[1]

Preclinical In Vivo Efficacy

In vivo studies using xenograft models have further substantiated the anti-tumor effects of CCS1477.

Xenograft Model	Cancer Type	Dosage	Outcome
22Rv1	Castration-Resistant Prostate Cancer	10-30 mg/kg daily or every other day	Complete tumor growth inhibition and sustained effect after drug withdrawal.[5]
Bicalutamide-resistant LNCaP	Castration-Resistant Prostate Cancer	10-20 mg/kg daily	Significant tumor growth inhibition, enhanced when combined with enzalutamide.[5]
MOLM-16	Acute Myeloid Leukemia	5-20 mg/kg daily	Dose-dependent reduction in tumor growth, with regressions at the highest dose.[6]
OPM2	Multiple Myeloma	10-30 mg/kg daily	Dose-dependent tumor growth inhibition.[3]

Table 2: In Vivo Efficacy of CCS1477 in Xenograft Models.

Experimental Protocols

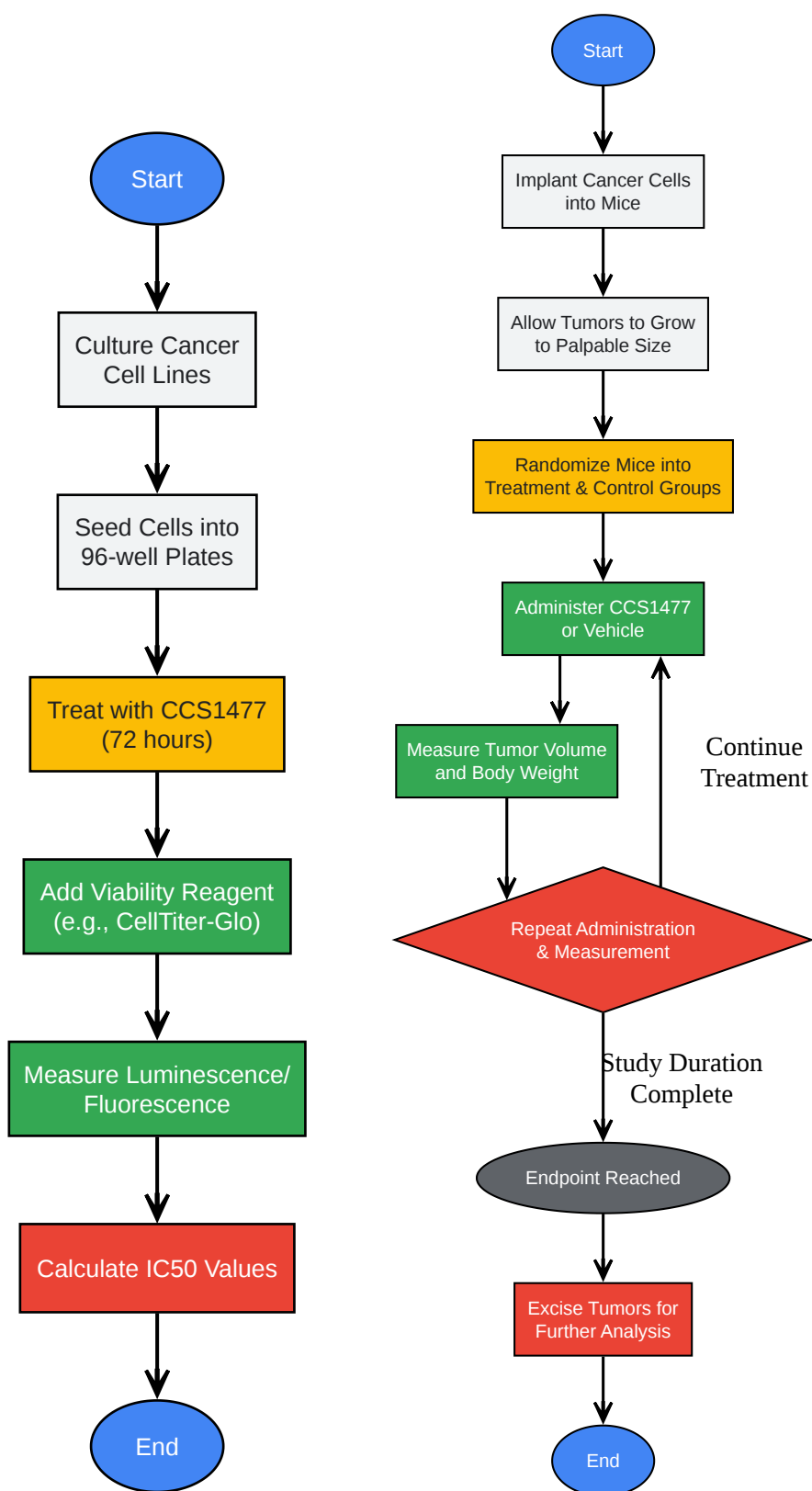
In Vitro Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CCS1477 on cancer cell lines.

Methodology:

- Cell Culture: Cancer cell lines (e.g., 22Rv1, VCaP, LNCaP for prostate cancer; MOLM-16, OPM-2 for hematological malignancies) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of CCS1477 or vehicle control (DMSO) for 72 hours.
- **Viability Assessment:** Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay or CyQuant® Direct Cell Proliferation Assay, following the manufacturer's instructions.
- **Data Analysis:** Luminescence or fluorescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.



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